molecular formula C19H8Cl2N4O4 B6078214 2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE

2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE

Cat. No.: B6078214
M. Wt: 427.2 g/mol
InChI Key: YSVDLKRHSGXTAA-UHFFFAOYSA-N
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Description

2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE is a complex organic compound characterized by the presence of multiple functional groups, including cyano, nitro, and dichloropyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichloro-2-pyridyl alcohol with 4-hydroxyphenoxy-5-nitrobenzonitrile under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano and dichloropyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the cyano or dichloropyridyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can yield various substituted derivatives.

Scientific Research Applications

2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to engage in various interactions, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL AMINE
  • 2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL METHYL ETHER

Uniqueness

2-CYANO-4-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-5-NITROPHENYL CYANIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of both cyano and nitro groups, along with the dichloropyridyl moiety, distinguishes it from similar compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

4-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8Cl2N4O4/c20-13-7-16(21)19(24-10-13)29-15-3-1-14(2-4-15)28-18-6-12(9-23)11(8-22)5-17(18)25(26)27/h1-7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVDLKRHSGXTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])OC3=C(C=C(C=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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